molecular formula C7H8O4 B1281474 Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid CAS No. 56842-95-6

Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid

Cat. No. B1281474
CAS RN: 56842-95-6
M. Wt: 156.14 g/mol
InChI Key: SBLRPOGZAJTJEG-UHFFFAOYSA-N
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Description

Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP) is a highly strained carbocycle that has garnered significant interest in the field of medicinal chemistry due to its unique structure and potential as a bioisostere for para-substituted arenes . The presence of the bicyclic framework in BCPs imparts metabolic stability, making them attractive scaffolds for drug development .

Synthesis Analysis

The synthesis of BCP derivatives has traditionally relied on the manipulation of dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate . A practical metal-free homolytic aromatic alkylation protocol has been developed for the synthesis of 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid, expanding the utility of BCPs in medicinal chemistry . Additionally, photochemical synthesis has been employed to produce BCP-1,3-dicarboxylic acid from 1,3-diacetylbicyclo[1.1.1]pentane, highlighting the versatility of synthetic approaches .

Molecular Structure Analysis

The molecular structure of BCPs is characterized by a high degree of strain due to the compact bicyclic framework. Despite this strain, BCPs can maintain their structural integrity during chemical reactions, such as enantioselective C–H functionalization, which allows for the creation of chiral substituted BCPs . The bridge-chlorinated derivatives of BCP-1,3-dicarboxylic acid have been studied, revealing that up to four chlorine atoms can be introduced without compromising the bicyclic cage .

Chemical Reactions Analysis

BCPs are amenable to a variety of chemical reactions. Enantioselective C–H functionalization has been used to access chiral substituted BCPs . Olefin metathesis involving unsaturated 1,3-dicarboxylate esters has been explored for the synthesis of paddlanes with a BCP core . Furthermore, the synthesis of 1,2-difunctionalized BCPs has been achieved, providing analogues for ortho/meta-substituted arenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of BCPs are influenced by their strained structure. The pKa values of chlorinated BCP-1,3-dicarboxylic acids have been measured and calculated, reflecting the influence of chlorine substituents on acidity . The strain energy of these compounds increases dramatically with successive chlorination . Additionally, the synthesis of enantioenriched α-chiral BCPs has been reported, which are challenging to prepare but offer valuable properties for medicinal chemistry applications .

Scientific Research Applications

  • Medicinal Chemistry

    • Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) is used as a building block in medicinal chemistry . It’s used to create various BCP-containing building blocks such as alcohols, acids, amines, trifluoroborates, amino acids, etc .
    • The BCP core is constructed through a flow photochemical addition of propellane to diacetyl . This is followed by a haloform reaction of the formed diketone .
    • The use of BCP has led to improved solubility, lower lipophilicity, and higher metabolic stability in bioactive compounds .
  • Materials Science

    • BCP derivatives have been used in materials science as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, FRET sensors, and metal–organic frameworks .
  • Polymer Science

    • BCP is used as a starting material for polymers .
  • Click Chemistry

    • BCP is a useful reagent for click chemistry . Click chemistry is a type of chemical synthesis characterized by its modularity, wide scope, and the high yields of products, which are often derived from simple starting materials .
  • Biological Studies

    • BCP is also used in biological studies . It can be used as a bioisostere, replacing benzene rings in bioactive compounds, which often leads to improved solubility, lower lipophilicity, and higher metabolic stability .
  • Large-Scale Synthesis

    • BCP can be synthesized on a large scale through a flow photochemical addition of propellane to diacetyl . This allows the construction of the BCP core in a 1 kg scale within 1 day . A haloform reaction of the formed diketone in batch affords BCP in a multigram amount .
  • Drug Discovery

    • BCP is used in drug discovery as a bioisostere . It’s used to replace benzene rings in bioactive compounds . This often leads to improved solubility, lower lipophilicity, and higher metabolic stability .
  • Chemical Synthesis

    • BCP is used in chemical synthesis as a starting material . It’s used to create various BCP-containing building blocks such as alcohols, acids, amines, trifluoroborates, amino acids, etc .
    • The BCP core is constructed through a flow photochemical addition of propellane to diacetyl . This is followed by a haloform reaction of the formed diketone .
  • Pharmaceutical Industry

    • BCP is used in the pharmaceutical industry . It’s used to create various BCP-containing building blocks for medicinal chemistry .

Safety And Hazards

When handling Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, it is recommended to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised .

properties

IUPAC Name

bicyclo[1.1.1]pentane-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O4/c8-4(9)6-1-7(2-6,3-6)5(10)11/h1-3H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLRPOGZAJTJEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid

CAS RN

56842-95-6
Record name bicyclo[1.1.1]pentane-1,3-dicarboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid
Reactant of Route 2
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid
Reactant of Route 3
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid
Reactant of Route 4
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid
Reactant of Route 5
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid
Reactant of Route 6
Reactant of Route 6
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid

Citations

For This Compound
94
Citations
V Ripenko, D Vysochyn, I Klymov… - The Journal of …, 2021 - ACS Publications
In flow photochemical addition of propellane to diacetyl allowed construction of the bicyclo[1.1.1]pentane (BCP) core in a 1 kg scale within 1 day. Haloform reaction of the formed …
Number of citations: 23 pubs.acs.org
P Kaszynski, J Michl - The Journal of Organic Chemistry, 1988 - ACS Publications
Molecular mechanics with-electron effects included (mmpmi) is an excellent tool by which to investigate the large, strained cycloarenes and related fully conjugated fused-ring aromatic …
Number of citations: 125 pubs.acs.org
J Kaleta, I Roncevic, I Cisarova… - The Journal of …, 2019 - ACS Publications
Radical chlorination of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid is highly selective, and up to four chlorine atoms can be introduced relatively easily without damage to the strained …
Number of citations: 17 pubs.acs.org
J Kaleta, M Hromadová, L Pospíšil - ChemElectroChem, 2021 - Wiley Online Library
Reduction of five derivatives of bicyclo[1.1.1]pentane‐1,3‐dicarboxylic acid containing one to four chlorine substituents on methylene bridges were investigated by cyclic voltammetry …
MA Dallaston, SD Houston… - Chemistry–A European …, 2020 - Wiley Online Library
With the burgeoning interest in cage motifs for bioactive molecule discovery, and the recent disclosure of 1,4‐cubane‐dicarboxylic acid impact sensitivity, more research into the safety …
KB Wiberg, FH Walker - Journal of the American Chemical Society, 1982 - ACS Publications
We are now able to present a striking confirmation of these conclusions. 1, 3-Dibromobicyclo [1.1. 1] pentane (eq 1) was prepared from bicyclo [1.1. 1] pentane-1, 3-dicarboxylic acid, …
Number of citations: 372 pubs.acs.org
X Ma, L Nhat Pham - Asian Journal of Organic Chemistry, 2020 - Wiley Online Library
This Minireview focuses on selected topics in the syntheses of bicyclo[1.1.1]pentane (BCP) analogues. A brief historical introduction was included. The content covers various synthetic …
Number of citations: 71 onlinelibrary.wiley.com
C Ramireddy, VS Reddy, P Munk, CN Wu - Macromolecules, 1991 - ACS Publications
Two series of liquid-crystalline polymers were synthesized, both with mesogenic triads connected by aliphatic spacers varying in length from 4 to 10 carbons. The triads consisted of …
Number of citations: 17 pubs.acs.org
C Mazal, O Škarka, J Kaleta, J Michl - Organic Letters, 2006 - ACS Publications
We report the synthesis of cis-endo-bicyclo[1.1.1]pentane-1,2,3,4-tetracarboxylic acid and several of its derivatives with differentiated bridgehead and bridge positions, starting with …
Number of citations: 16 pubs.acs.org
RE Robinson, J Michl - The Journal of Organic Chemistry, 1989 - ACS Publications
Results Our initial efforts were directed toward the bromination of the methylene bridges of l, 3-dibromobicyclo [lll]-pentane (4a). A wide variety of brominating agents were used to no …
Number of citations: 27 pubs.acs.org

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